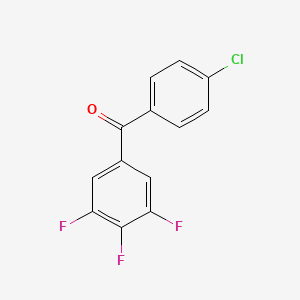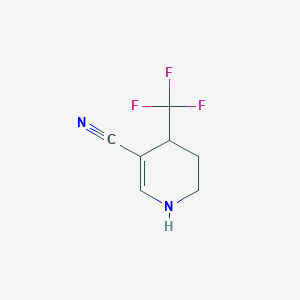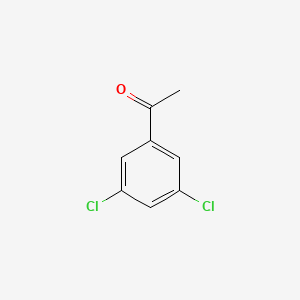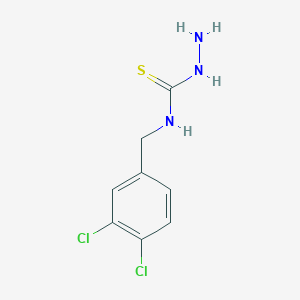
3,5-Difluoro-4'-n-propilbenzofenona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Difluoro-4’-n-propylbenzophenone is an organic compound with the molecular formula C16H14F2O and a molecular weight of 260.28 g/mol . It is a member of the benzophenone family, characterized by the presence of two benzene rings connected by a carbonyl group. The compound is notable for its two fluorine atoms positioned at the 3 and 5 positions on one benzene ring and a propyl group at the 4’ position on the other benzene ring .
Aplicaciones Científicas De Investigación
3,5-Difluoro-4’-n-propylbenzophenone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting specific enzymes or receptors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4’-n-propylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,5-difluorobenzoyl chloride with 4-n-propylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
On an industrial scale, the production of 3,5-Difluoro-4’-n-propylbenzophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale Friedel-Crafts acylation with stringent control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures high-quality product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Difluoro-4’-n-propylbenzophenone undergoes several types of chemical reactions, including:
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under reflux conditions.
Major Products Formed
Reduction: 3,5-Difluoro-4’-n-propylbenzyl alcohol.
Substitution: 3,5-Diamino-4’-n-propylbenzophenone or 3,5-Dithiol-4’-n-propylbenzophenone.
Oxidation: 3,5-Difluoro-4’-n-propylbenzoic acid.
Mecanismo De Acción
The mechanism of action of 3,5-Difluoro-4’-n-propylbenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and carbonyl group play a crucial role in its binding affinity and specificity. The propyl group enhances its hydrophobic interactions, facilitating its incorporation into lipid membranes or hydrophobic pockets of proteins. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Difluorobenzophenone: Lacks the propyl group, resulting in different physical and chemical properties.
4’-n-Propylbenzophenone: Lacks the fluorine atoms, affecting its reactivity and applications.
3,5-Dichloro-4’-n-propylbenzophenone: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and biological activity.
Uniqueness
3,5-Difluoro-4’-n-propylbenzophenone is unique due to the presence of both fluorine atoms and the propyl group, which confer distinct chemical reactivity and biological properties. The fluorine atoms enhance its stability and resistance to metabolic degradation, while the propyl group increases its hydrophobicity and membrane permeability .
Propiedades
IUPAC Name |
(3,5-difluorophenyl)-(4-propylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2O/c1-2-3-11-4-6-12(7-5-11)16(19)13-8-14(17)10-15(18)9-13/h4-10H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNBCISMNRMMCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374295 |
Source


|
| Record name | 3,5-Difluoro-4'-n-propylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844885-12-7 |
Source


|
| Record name | 3,5-Difluoro-4'-n-propylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














